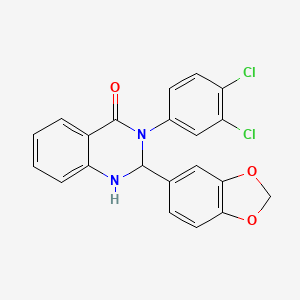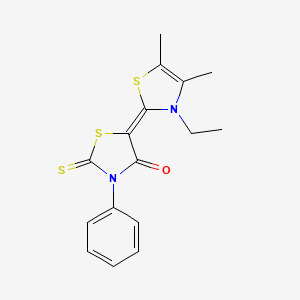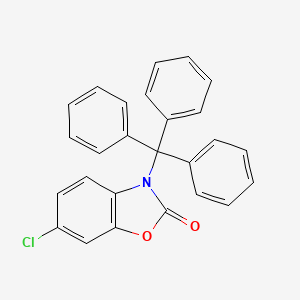![molecular formula C19H20Cl2N4O3 B15011284 2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy and dimethylaminophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through a nucleophilic substitution reaction.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst to form the hydrazone derivative.
Acylation: The final step involves the acylation of the hydrazone derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydrazine derivatives, and substituted phenoxy compounds.
科学的研究の応用
2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenyl 2,4-Dichlorobenzoate
- 2,4-Dichlorophenyl 2-Chlorobenzoate
- 3,4-Dichlorophenyl 2-(2,4-Dichlorophenoxy)acetate
- 2,4-Dichlorophenyl N-(2,5-Difluorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide stands out due to its unique hydrazone linkage and the presence of both dichlorophenoxy and dimethylaminophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C19H20Cl2N4O3 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC名 |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-25(2)15-6-3-13(4-7-15)10-23-24-18(26)11-22-19(27)12-28-17-8-5-14(20)9-16(17)21/h3-10H,11-12H2,1-2H3,(H,22,27)(H,24,26)/b23-10+ |
InChIキー |
MIJBIKUKLJCITL-AUEPDCJTSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15011206.png)

![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)
![3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15011227.png)

![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
![ethyl (2E)-3-[4-(benzyloxy)-3,5-diiodophenyl]-2-cyanoprop-2-enoate](/img/structure/B15011268.png)
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
![2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15011278.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)

